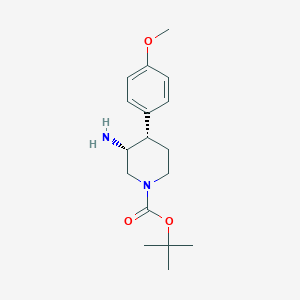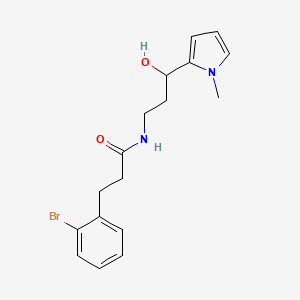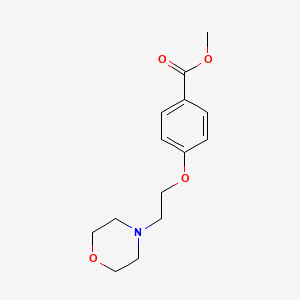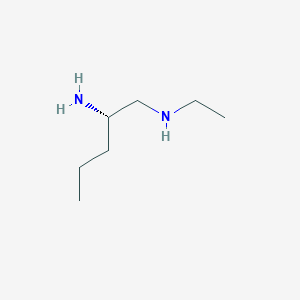![molecular formula C18H20ClN3OS B2490020 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide CAS No. 872688-49-8](/img/structure/B2490020.png)
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the utilization of specific reagents and conditions to achieve desired structures. For instance, the synthesis of 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide, a compound with a somewhat similar structure, is achieved through S-Alkylation and subsequent reactions under controlled conditions (Nayak et al., 2013). This exemplifies the complexity and precision required in synthesizing specific acetamide derivatives.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using techniques like X-ray crystallography, which provides insight into the conformation and bonding within the molecule. For similar molecules, studies have shown that these compounds can exhibit non-planar structures between aromatic rings and heterocyclic components, highlighting the influence of substituents on molecular geometry (Subasri et al., 2016).
Applications De Recherche Scientifique
Antioxidant and Anti-inflammatory Applications
- Antioxidant Capacity Assays : A review by Ilyasov et al. (2020) on ABTS/PP decolorization assays discusses the pathways of antioxidant capacity, highlighting the utility of such assays in evaluating the antioxidant potential of compounds, including those of phenolic nature (Ilyasov et al., 2020). This context is relevant for assessing the antioxidant properties of chemical compounds.
Antimicrobial Applications
- Antibacterial Activity of Schiff Bases : Kumar et al. (2020) synthesized Schiff bases from diphenylamine derivatives and evaluated their in vitro antibacterial activity, providing a template for the synthesis and pharmacological evaluation of new antimicrobial compounds (Kumar et al., 2020).
Pharmacokinetic and Pharmacodynamic Considerations
- Clinical Pharmacokinetics and Pharmacodynamics : Peltoniemi et al. (2016) reviewed the clinical pharmacokinetics and pharmacodynamics of ketamine, illustrating the importance of understanding these aspects for the development of new drugs. This review underscores the significance of pharmacokinetic and pharmacodynamic studies in drug development and therapeutic application (Peltoniemi et al., 2016).
Hepatoprotective and Nephroprotective Activities
- Chrysin's Protective Activities : Pingili et al. (2019) reviewed the hepatoprotective and nephroprotective activities of chrysin against various drugs and toxic agents, offering insights into the potential protective effects of similar compounds on liver and kidney tissues (Pingili et al., 2019).
Orientations Futures
Given the diverse pharmacological activities of other pyridazine derivatives , this compound could be of interest for further study in medicinal chemistry. Future research could focus on synthesizing the compound, characterizing its physical and chemical properties, and investigating its potential biological activities.
Mécanisme D'action
Target of Action
Similar compounds such as pyrazolines and pyridazinones have been reported to have diverse biological targets, including enzymes like acetylcholinesterase (ache) and various cellular receptors .
Mode of Action
Related compounds have been reported to inhibit enzymes and modulate cellular receptors, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, related compounds have been reported to influence the production of reactive oxygen species (ROS) and lipid peroxides, which are involved in oxidative stress . Additionally, they may affect the cholinergic nervous system by inhibiting AChE, an enzyme that hydrolyzes acetylcholine .
Result of Action
Related compounds have been reported to have cytotoxic activities against various cell lines , and to induce changes in cell cycle progression and apoptosis .
Propriétés
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3OS/c19-14-8-6-13(7-9-14)16-10-11-18(22-21-16)24-12-17(23)20-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHZKVZUEDZPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B2489941.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2489945.png)


![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2489951.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2489953.png)


![5-((1-ethyl-1H-imidazol-2-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2489956.png)
![(1E)-3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide](/img/structure/B2489957.png)
![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)
